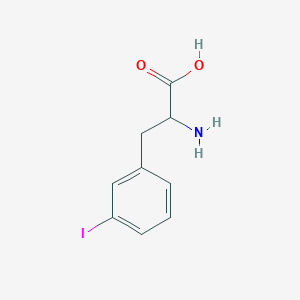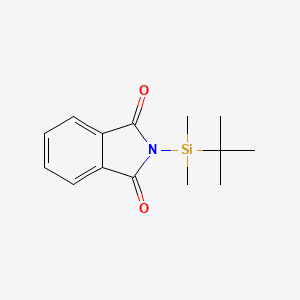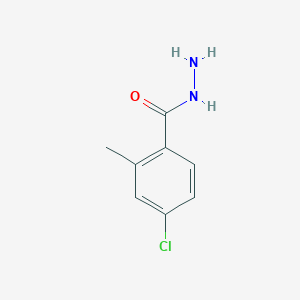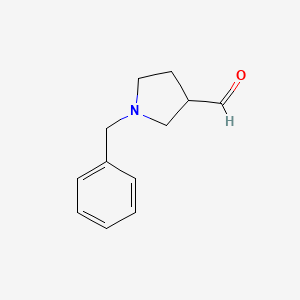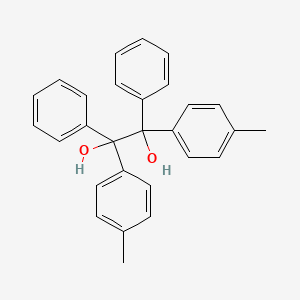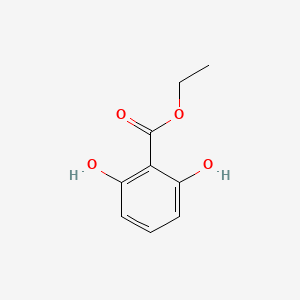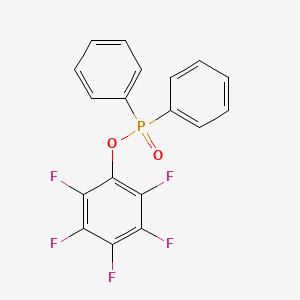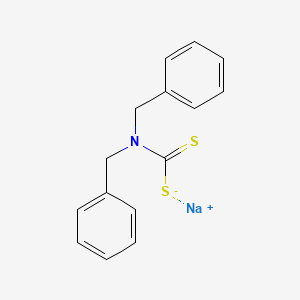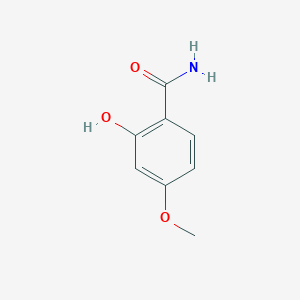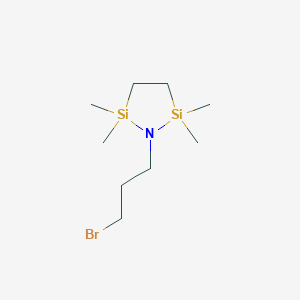
1-(3-溴丙基)-2,2,5,5-四甲基-1-氮杂-2,5-二硅环戊烷
描述
1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane, also known as BTA, is a chemical compound that has been increasingly studied in scientific research due to its unique properties. BTA is a cyclic organosilicon compound that has a wide range of potential applications in various fields, including biochemistry, materials science, and nanotechnology. In
科学研究应用
聚合中的质谱表征
该化合物已被用于活性阴离子聚合技术中,特别是在通过基质辅助激光解吸/电离飞行时间质谱法表征伯胺端官能化聚苯乙烯和聚(甲基丙烯酸甲酯)中 (H. Ji, Georgios Sakellariou, & J. Mays, 2007)。
挥发性环状硅胺的合成
该化合物在挥发性环状硅胺的合成和某些衍生物的分子结构测定中发挥作用。这包括与氨和异丙胺反应以提供杂环 (N. W. Mitzel, H. Schmidbaur, D. Rankin, B. A. Smart, M. Hofmann, & P. Schleyer, 1997)。
“积木”结构合成
该化合物有助于使用 Pd 介导的偶联技术合成大的分子结构。这在构建三角形或四边形连接器等分子结构中尤为重要 (P. Schwab, B. Noll, & J. Michl, 2002)。
有机硅和有机锗二卤化物的还原
该化合物参与了与有机硅和有机锗二卤化物的还原过程,导致形成不同的烃和共轭二烯 (P. Mazerolles & C. Laurent, 1991)。
过渡金属金属环
它在过渡金属金属环的研究中发挥作用,特别是在涉及镁和二硅环戊烷衍生物形成的反应中 (K. Tamao, J. Yoshida, S. Okazaki, & M. Kumada, 1976)。
应变烃的合成
该化合物用于合成高度应变的环丙基化合物,如四环[3.3.1.13,7.01,3]癸烷及其衍生物。这些化合物对各种试剂表现出高反应性,并且在聚合研究中具有重要意义 (R. Pincock, J. Schmidt, W. B. Scott, & E. J. Torupka, 1972)。
属性
IUPAC Name |
1-(3-bromopropyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22BrNSi2/c1-12(2)8-9-13(3,4)11(12)7-5-6-10/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBUBAVZGMRPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CC[Si](N1CCCBr)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BrNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401629 | |
| Record name | 1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane | |
CAS RN |
95091-93-3 | |
| Record name | 1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromoprop-1-yl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane in the context of polymer chemistry?
A1: 1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane serves as an end-capping agent for living polystyryl lithium. [] This reaction enables the synthesis of primary amine-terminated polystyrene, a valuable material with potential applications in various fields. []
Q2: Can you describe the reaction mechanism of 1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane with living polystyryl lithium?
A2: The reaction proceeds through nucleophilic substitution. The highly reactive carbanionic center in living polystyryl lithium attacks the primary alkyl bromide in 1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane. This attack leads to the displacement of the bromide ion and the formation of a new carbon-carbon bond, effectively attaching the disilacyclopentane moiety to the polystyrene chain. Subsequent treatment with appropriate reagents cleaves the silicon-nitrogen bonds, ultimately yielding the desired primary amine-terminated polystyrene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)


